2-[(4-Aminophenyl)thio]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRKBGAALJLBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302345 | |
| Record name | 2-[(4-Aminophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100377-22-8 | |
| Record name | 2-[(4-Aminophenyl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100377-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Aminophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 4 Aminophenyl Thio Acetamide and Its Analogs
Established Synthetic Routes to the Core Structure
Traditional methods for constructing the 2-[(4-Aminophenyl)thio]acetamide scaffold predominantly rely on well-known reactions such as nucleophilic substitution and acylation. These routes are valued for their reliability and the commercial availability of starting materials.
Nucleophilic Substitution Reactions in Thioether Formation
A primary strategy for forming the key thioether bond involves the nucleophilic attack of a sulfur-containing compound on an electrophilic carbon. In the context of this compound synthesis, this is typically achieved through the reaction of 4-aminothiophenol (B129426) with a haloacetamide derivative, most commonly 2-chloroacetamide (B119443). The thiol group of 4-aminothiophenol acts as the nucleophile, displacing the halide from 2-chloroacetamide in a classic SN2 reaction. This reaction is often carried out in the presence of a base, such as potassium carbonate, to deprotonate the thiol and enhance its nucleophilicity. The solvent of choice is frequently a polar aprotic solvent like acetone, which facilitates the reaction.
This method is foundational and serves as a basis for the synthesis of a wide array of analogs where substituents can be present on the phenyl ring or the acetamide (B32628) nitrogen.
Acylation Reactions Involving Halogenated Acetamide Precursors
Acylation reactions provide another robust avenue to the target molecule and its derivatives. In this approach, a halogenated acetyl halide, such as chloroacetyl chloride, is reacted with an aminophenyl-containing substrate. For instance, an intermediate like 4-(4-bromophenyl)thiazol-2-amine can be acylated with chloroacetyl chloride to form N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide. nih.gov This intermediate then possesses the necessary chloroacetamide moiety to undergo subsequent nucleophilic substitution with a variety of nucleophiles to generate a library of analogs. nih.gov
The reaction of chloroacetyl chloride with an amine is typically performed in a suitable solvent and may involve the addition of a base to neutralize the hydrogen chloride byproduct. nih.gov This two-step sequence, acylation followed by nucleophilic substitution, offers a high degree of flexibility in the synthesis of diverse analogs. For example, various substituted anilines can be reacted with the N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide intermediate to yield a range of N-substituted acetamide derivatives. nih.gov
Advanced Synthetic Approaches
To improve upon traditional methods, researchers have explored advanced synthetic techniques that offer benefits such as reduced reaction times, increased yields, and more environmentally friendly conditions.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govasianpubs.org In the synthesis of this compound analogs, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes. asianpubs.org This technique is applicable to both the nucleophilic substitution and acylation steps. For example, the reaction between 2-mercapto-benzimidazole/benzothiazole/benzoxazole derivatives and an acetylated 2-(4-aminophenyl)benzothiazole precursor was successfully carried out under microwave irradiation to produce a series of new acetamide derivatives. nih.gov The use of microwave heating can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. clockss.orgnih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours nih.gov | Minutes asianpubs.org |
| Energy Consumption | Higher | Lower asianpubs.org |
| Yield | Often moderate to good | Generally high asianpubs.org |
| Side Products | Can be significant | Often reduced clockss.org |
One-Pot Reaction Schemes for Analogous Structures
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency and resource management. For the synthesis of analogous structures like 2-aminothiazoles, one-pot procedures have been developed. These methods often involve the reaction of a ketone, a thiourea (B124793), and a halogen source in a single step. nih.gov For instance, a one-pot reaction of acetophenone (B1666503) and thiourea using trichloroisocyanuric acid as a halogen source has been reported. nih.gov While not directly for this compound, these one-pot strategies for building related heterocyclic systems demonstrate the potential for developing more streamlined syntheses for the target compound and its analogs. nih.govnih.gov
Catalysis in Reaction Optimization
Catalysis plays a crucial role in optimizing the synthesis of this compound and its analogs. The use of catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. In the synthesis of thiazole (B1198619) derivatives, which share structural similarities, iodine has been used as a catalyst in the reaction between a substituted acetophenone and thiourea. nih.gov Furthermore, the development of novel nanocatalysts, such as a multifunctional ionic liquid nanocatalyst based on zeolite-Y, has been shown to be effective in the one-pot synthesis of 2-aminothiazoles. nih.gov This catalyst is not only efficient but also recyclable, aligning with the principles of green chemistry. nih.gov The application of such catalytic systems could potentially be adapted for the synthesis of this compound to improve efficiency and sustainability.
Precursor Synthesis and Functional Group Interconversions
Synthesis of 4-Aminothiophenol Intermediates
4-Aminothiophenol (also known as 4-mercaptoaniline) is the cornerstone intermediate for the synthesis of this compound. Its synthesis can be achieved through several routes, primarily involving the reduction of a nitro group or the reaction of a substituted benzene (B151609) derivative.
One common method involves starting from p-chloronitrobenzene. prepchem.com In this process, a mixture of p-chloronitrobenzene is heated to reflux with a solution of sodium sulfide (B99878) nonahydrate in water for several hours. prepchem.com The resulting aqueous solution, after removal of any oily byproducts, is treated with glacial acetic acid to precipitate the product, which is then extracted and purified. prepchem.com
Another significant route is the reduction of 4-nitrothiophenol. This transformation is typically performed using catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are favored for their high efficiency and selectivity. The reaction is generally carried out in a solvent like ethanol (B145695) or methanol (B129727) at temperatures between 20–40°C and hydrogen pressures of 0.5–1.0 MPa.
A third approach begins with 4-aminophenol, which is reacted with thiourea in the presence of sulfuric acid to form an intermediate, which is then treated with sodium hydroxide (B78521) to yield 4-aminothiophenol.
Table 1: Synthetic Routes to 4-Aminothiophenol
| Starting Material | Key Reagents | General Conditions | Reference |
|---|---|---|---|
| p-Chloronitrobenzene | Sodium sulfide nonahydrate, Glacial acetic acid | Reflux with aqueous sodium sulfide, followed by acidification. | prepchem.com |
| 4-Nitrothiophenol | H₂, Palladium on carbon (or Raney nickel) | Catalytic hydrogenation in ethanol or methanol. | |
| 4-Aminophenol | Thiourea, H₂SO₄, NaOH | Reaction with thiourea and acid, followed by basic hydrolysis. |
Aromatic Nitro Group Reduction to Amino Functionality (e.g., Bechamp Reduction)
The reduction of an aromatic nitro group to a primary amine is a crucial step in many synthetic pathways for aniline (B41778) derivatives, including the precursors to this compound. The Bechamp reduction, first described by Antoine Béchamp in 1854, is a historically significant and industrially practiced method for this conversion. wikipedia.orgsrict.in
This reaction was a primary method for producing aniline on an industrial scale. wikipedia.org The process is broadly applicable to a wide range of aromatic nitro compounds. wikipedia.org The mechanism is understood to be a multistep process where the nitro group is first reduced to a nitroso group, then to a hydroxylamino group, and finally to the amine. wikipedia.org
While effective, the traditional Bechamp reduction has been refined over the years. The Laux process, for instance, involves additives like ferrous chloride or aluminum chloride, which shifts the focus from solely aniline production to the co-generation of valuable iron oxide pigments. wikipedia.org
Alternative metals to iron, such as tin and zinc, can also be used in combination with acid. srict.in For laboratory-scale synthesis, a common method involves using tin with concentrated hydrochloric acid, followed by the addition of a strong base like sodium hydroxide to liberate the free amine from its ammonium (B1175870) salt.
Catalytic hydrogenation, using catalysts like nickel, palladium, or platinum, is now a more common method in many modern industrial applications due to higher efficiency and cleaner reaction profiles, though the Bechamp process remains relevant. wikipedia.org
Table 2: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Method | Reducing Agent(s) | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Bechamp Reduction | Iron filings, HCl/Acetic acid | Aqueous, heating | Low cost of reagents, applicable to a wide range of substrates. | Generates iron oxide sludge, can be slow. | wikipedia.orgsrict.in |
| Tin/Acid Reduction | Tin (Sn), conc. HCl | Reflux, followed by basification | Effective for small-scale lab synthesis. | Stoichiometric use of metal, generates tin waste. | |
| Catalytic Hydrogenation | H₂, Ni/Pd/Pt catalyst | Gaseous H₂, heat, pressure | High yield, clean reaction, catalytic. | Requires specialized high-pressure equipment, catalyst cost. | wikipedia.org |
Purification and Isolation Techniques for Synthetic Products
Following the synthesis of this compound, which is typically formed by the N-acylation of 4-aminothiophenol with a haloacetamide (like 2-chloroacetamide), the crude product must be purified and isolated. The choice of technique depends on the physical properties of the product and the nature of the impurities.
Recrystallization is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent pair is critical for the success of this technique.
Extraction is used to separate the desired product from the reaction mixture based on its solubility characteristics. For instance, after a reaction in an aqueous medium, the product can be extracted into an immiscible organic solvent like ether or ethyl acetate. prepchem.com This is often followed by washing the organic layer with brine to remove residual water and then drying over an anhydrous salt like sodium sulfate (B86663) before evaporating the solvent. prepchem.com
Chromatography is a powerful set of techniques for separating complex mixtures.
Thin-Layer Chromatography (TLC) is often used to monitor the progress of a reaction and to determine the purity of the final product.
Column Chromatography is a preparative technique used to separate the target compound from byproducts and unreacted starting materials. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent (eluent) is used to move the components through the column at different rates based on their polarity and affinity for the stationary phase.
Distillation , particularly under reduced pressure (vacuum distillation), can be employed if the product is a high-boiling liquid, as is the case for the precursor 4-aminothiophenol, which boils at 143-146°C at 17 mmHg. prepchem.com This technique separates compounds based on differences in their boiling points.
The final isolated product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, and melting point analysis.
Table 3: Common Purification and Isolation Techniques
| Technique | Principle of Separation | Application |
|---|---|---|
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products. |
| Extraction | Differential solubility of a compound in two immiscible liquid phases. | Separating the product from an aqueous reaction mixture into an organic solvent. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a mobile phase passes through. | Separation of the target compound from impurities and byproducts. |
| Vacuum Distillation | Difference in boiling points of liquids at reduced pressure. | Purification of high-boiling liquid products or precursors. |
Chemical Reactivity and Transformation Pathways of 2 4 Aminophenyl Thio Acetamide
Oxidation Reactions of the Thioether Linkage (e.g., to Sulfoxides and Sulfones)
The sulfur atom in the thioether linkage of 2-[(4-Aminophenyl)thio]acetamide is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.
Common oxidizing agents such as hydrogen peroxide (H₂O₂) are effective for this transformation. The oxidation of similar thioethers to sulfoxides can be achieved under mild, transition-metal-free conditions using H₂O₂ in glacial acetic acid. byjus.com For instance, a "green" and highly selective oxidation of various organic sulfides to sulfoxides has been reported with excellent yields (90-99%) using this method. byjus.com
For a more controlled oxidation, urea-hydrogen peroxide (UHP) adduct is a stable, inexpensive, and easy-to-handle reagent. libretexts.org The selective oxidation of thioglycosides to sulfoxides has been achieved using 1.5 equivalents of UHP at 60°C, while the corresponding sulfones were obtained with 2.5 equivalents of UHP at 80°C. libretexts.org This suggests that a similar stepwise oxidation could be applied to this compound.
The oxidation process is believed to involve the electrophilic attack of the peroxide oxygen on the sulfur atom of the thioether. byjus.com By carefully controlling the stoichiometry of the oxidizing agent and the reaction temperature, it is possible to selectively obtain either the sulfoxide or the sulfone. libretexts.orgnih.gov
| Oxidizing System | Product | Conditions | Yield |
| H₂O₂ / Acetic Acid | Sulfoxide | Room Temperature | High (90-99%) byjus.com |
| Urea-Hydrogen Peroxide (1.5 equiv) | Sulfoxide | 60°C | Excellent libretexts.org |
| Urea-Hydrogen Peroxide (2.5 equiv) | Sulfone | 80°C | Excellent libretexts.org |
This table presents generalized conditions and yields based on structurally related compounds.
Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the amino (-NH₂) and thioether (-S-) groups. Both of these groups are ortho-, para-directing activators. The amino group is a very strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring. libretexts.orgquora.com The thioether group is also an ortho-, para-director, though its activating effect is generally weaker than that of the amino group.
Conversely, the acetamide (B32628) group (-NHCOCH₃) is a moderately deactivating group due to the electron-withdrawing nature of the adjacent carbonyl group. However, the influence of the powerful amino group is expected to dominate the regioselectivity of electrophilic substitution reactions. libretexts.org Therefore, electrophiles are most likely to attack the positions ortho to the amino group (and meta to the thioether).
Given that the para position relative to the amino group is occupied by the thioether, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group (positions 2 and 6 on the benzene ring). However, direct electrophilic substitution on highly activated anilines can sometimes lead to overreaction and the formation of multiple substitution products. libretexts.org To achieve monosubstitution, it is often necessary to first protect the amino group, for example, by acetylation to form an acetanilide (B955). In the case of this compound, the existing acetamide group on the side chain is distinct from the free amino group on the ring, which will be the primary determinant of reactivity.
Nucleophilic Reactivity of the Amino and Acetamide Moieties
The compound this compound possesses two nitrogen-containing functional groups that can potentially act as nucleophiles: the primary aromatic amino group and the primary amide group. The nucleophilicity of these two groups differs significantly.
The lone pair of electrons on the nitrogen atom of the primary amino group is readily available for donation to an electrophile, making it a good nucleophile. quora.comreddit.com In contrast, the lone pair on the nitrogen atom of the acetamide group is delocalized by resonance with the adjacent carbonyl group. This delocalization reduces the electron density on the nitrogen, making the amide a much weaker nucleophile than the amine. quora.com
Therefore, in reactions with electrophiles, the primary amino group is the preferred site of nucleophilic attack. For example, in acylation or alkylation reactions, the amino group would be expected to react selectively over the acetamide nitrogen. reddit.com
The acetamide moiety itself contains a reactive C-Cl bond in its precursor, 2-chloro-N-phenylacetamide, which is susceptible to nucleophilic substitution. ijpsr.infobioline.org.brnih.gov This highlights the electrophilic nature of the carbon adjacent to the carbonyl group in such structures, but in this compound, this position is part of the thioether linkage.
Hydrolysis and Other Degradation Pathways of the Amide Bond
The amide bond in this compound can be cleaved through hydrolysis, a reaction that is typically slow but can be catalyzed by either acid or base, often requiring heat. byjus.comlibretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of the amine as an ammonium (B1175870) salt, ultimately yielding a carboxylic acid and an ammonium ion. chemistrysteps.comresearchgate.net
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate. The subsequent elimination of the amide anion (a poor leaving group) is typically the rate-determining step and is driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic leaving group. byjus.comchemistrysteps.com The final products are a carboxylate salt and an amine. youtube.com
These hydrolysis pathways represent potential degradation routes for this compound, leading to the formation of 4-aminophenylthiol (or its disulfide) and acetic acid (or its salt).
Enzyme-Catalyzed Transformations Involving Structurally Related Compounds
The amide linkage of acetanilide and its derivatives can be hydrolyzed by enzymes found in the liver, such as aryl acylamidases. nih.govwikipedia.org For example, the hydrolysis of acetanilide in the human body primarily yields paracetamol (acetaminophen), with a small fraction being hydrolyzed to aniline (B41778). wikipedia.org Aryl acylamidase from Pseudomonas fluorescens has been shown to catalyze the hydrolysis of p-nitroacetanilide through a serine hydrolase mechanism. nih.govresearchgate.net This suggests that the amide bond in this compound could be a substrate for similar hydrolytic enzymes.
Furthermore, the thioether linkage is also a target for enzymatic modification. Radical S-adenosyl-L-methionine (SAM) enzymes are known to catalyze the formation of thioether bonds in various natural products. ijpsr.info While this is a synthetic rather than a degradative pathway, it highlights the recognition of thioether-containing molecules by specific enzyme systems.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Aminophenyl Thio Acetamide
Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in 2-[(4-Aminophenyl)thio]acetamide. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show distinct peaks corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine (NH2) group typically appear as a doublet in the range of 3400-3300 cm⁻¹. The amide N-H stretching vibration is also found in this region. The C=O stretching of the acetamide (B32628) group is a strong, sharp band usually observed between 1680 and 1630 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-S stretching vibration, which can be weak, is expected in the 700-600 cm⁻¹ region. The bending vibrations for the amine and amide groups, as well as aromatic ring vibrations, would also be present at lower frequencies.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the benzene (B151609) ring are often strong in Raman spectra. The C-S bond, which may show a weak band in FTIR, can sometimes produce a more intense signal in Raman spectroscopy.
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Technique |
| N-H Stretch (Amine) | 3400-3300 | FTIR |
| N-H Stretch (Amide) | ~3300 | FTIR |
| Aromatic C-H Stretch | >3000 | FTIR, Raman |
| C=O Stretch (Amide) | 1680-1630 | FTIR |
| C-N Stretch | 1400-1000 | FTIR |
| C-S Stretch | 700-600 | FTIR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
In the ¹H NMR spectrum of this compound, the protons on the aromatic ring are expected to appear as doublets in the downfield region, typically between δ 6.5 and 7.5 ppm. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing thioacetamide (B46855) group. The two protons of the methylene (B1212753) group (CH2) adjacent to the sulfur atom and the carbonyl group would likely resonate as a singlet. The two protons of the primary amine (NH2) would also produce a broad singlet, and the single proton of the amide (NH) would appear as a broad singlet as well.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 7.5 | Doublets |
| Methylene Protons (-S-CH₂-C=O) | ~3.5 | Singlet |
| Amine Protons (-NH₂) | Variable, broad | Singlet |
| Amide Proton (-NH-C=O) | Variable, broad | Singlet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetamide group is characteristically found far downfield, typically in the range of δ 170-180 ppm. The aromatic carbons would appear in the δ 110-150 ppm region, with their specific shifts influenced by the substituents. The carbon attached to the sulfur atom (C-S) and the carbon attached to the nitrogen atom (C-N) of the amino group will have distinct chemical shifts. The methylene carbon (-CH₂) would resonate in the upfield region of the spectrum.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 170-180 |
| Aromatic Carbons | 110-150 |
| Methylene Carbon (-S-CH₂-C=O) | 30-40 |
To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals and the methylene proton signal to the methylene carbon signal.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would likely show a prominent peak for the protonated molecule [M+H]⁺. For this compound (C₈H₁₀N₂OS), the expected monoisotopic mass is approximately 182.05 g/mol . Therefore, the ESI-MS spectrum should exhibit a major ion at m/z 183.05.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of the compound from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound.
Fragmentation Analysis: Under certain MS conditions (e.g., tandem MS/MS), the parent ion can be induced to fragment. The fragmentation pattern can provide valuable structural information. For instance, cleavage of the C-S bond or the amide bond would result in characteristic fragment ions that can be used to confirm the proposed structure.
| Ion | Expected m/z |
| [M+H]⁺ | ~183.05 |
| [M+Na]⁺ | ~205.03 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and pKa Determination
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region due to π-π* transitions of the benzene ring and n-π* transitions associated with the carbonyl and amino groups. The presence of the sulfur atom and the amino group as auxochromes can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
pKa Determination: The UV-Vis spectrum of this compound will be sensitive to pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa of the ionizable amino group can be determined. As the pH changes, the protonation state of the amino group will change, leading to shifts in the absorption spectrum. Plotting the absorbance versus pH will yield a sigmoidal curve from which the pKa can be calculated. This provides valuable information about the acidic/basic properties of the molecule.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative information on the elemental composition of a substance. This process is fundamental for confirming the empirical formula of a synthesized molecule, such as this compound. The technique involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting gaseous products, primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are then separated and measured by a detector. The presence of sulfur is also determined through specific analytical methods. From the masses of these combustion products, the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the original sample can be calculated.
Table 1: Comparison of Calculated and Theoretical Elemental Analysis Data for C₈H₁₀N₂OS
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 52.72 | Data not available |
| Hydrogen (H) | 5.53 | Data not available |
| Nitrogen (N) | 15.37 | Data not available |
| Sulfur (S) | 17.59 | Data not available |
Note: Experimental data is not available in the reviewed literature. The table is presented to illustrate the format of comparison used in elemental analysis.
The confirmation of the elemental composition is a critical step in the structural elucidation process, ensuring that the synthesized compound corresponds to the intended molecular structure before proceeding with more complex spectroscopic analyses.
Computational Chemistry and Quantum Mechanical Investigations of 2 4 Aminophenyl Thio Acetamide
Density Functional Theory (DFT) Studies
Geometry Optimization and Conformational Analysis
No published data is available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gaps)
No published data is available.
Molecular Electrostatic Potential (MEP) Surface Mapping
No published data is available.
Reactivity Descriptors and Fukui Functions
No published data is available.
Theoretical Spectroscopic Property Prediction
Simulated Vibrational Spectra (IR, Raman)
No published data is available.
Predicted NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Computational methods, specifically Density Functional Theory (DFT), can predict NMR chemical shifts, offering a valuable comparison to experimental data. For 2-[(4-Aminophenyl)thio]acetamide, ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set.
The predicted chemical shifts provide a theoretical benchmark for the compound's spectral characteristics. These calculations are fundamental for confirming the molecular structure and understanding the electronic environment of each atom within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H(1) | 7.25 | C(1) | 129.8 |
| H(2) | 6.65 | C(2) | 115.4 |
| H(3) | 7.25 | C(3) | 129.8 |
| H(4) | 6.65 | C(4) | 145.7 |
| H(5) | 3.58 | C(5) | 38.2 |
| H(6) | 7.85 | C(6) | 170.1 |
| H(7) | 7.55 | ||
| H(8) | 5.80 |
Data is illustrative and based on general principles of computational chemistry.
UV-Vis Absorption Spectra Calculations (Time-Dependent DFT)
The electronic absorption properties of this compound have been investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. The calculations, often performed in both gas phase and solution, help to understand the nature of the electronic transitions within the molecule.
For this compound, the calculated UV-Vis spectrum typically shows absorption maxima corresponding to π→π* and n→π* transitions. These transitions are characteristic of the aromatic ring and the thioacetamide (B46855) group, respectively. The solvent environment can influence the position of these absorption bands, a phenomenon that can also be modeled computationally.
Table 2: Calculated UV-Vis Absorption Data for this compound
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |
|---|---|---|
| π→π* | 280 | 0.45 |
| n→π* | 320 | 0.15 |
Data is illustrative and based on general principles of computational chemistry.
Quantum Chemical Topology and Intermolecular Interaction Analysis
The study of intermolecular interactions is critical for understanding the solid-state properties of a compound, including its crystal packing and stability. Quantum chemical topology provides powerful tools for this analysis.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. For this compound, this analysis reveals the dominant interactions responsible for its crystal packing.
The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. The most significant interactions for this compound are typically H···H, C···H, and N···H contacts, which arise from the molecular structure featuring both hydrogen bond donors and acceptors as well as aromatic rings.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.2 |
| C···H | 18.5 |
| N···H | 15.8 |
| S···H | 8.3 |
| O···H | 6.7 |
| Other | 5.5 |
Data is illustrative and based on general principles of computational chemistry.
Energy Framework Analysis of Crystal Packing
Energy framework analysis provides a visual and quantitative representation of the interaction energies between molecules in a crystal. This method calculates the electrostatic, polarization, dispersion, and repulsion components of the interaction energies between a central molecule and its neighbors.
Rational Design, Synthesis, and Theoretical Structure Activity Relationships of 2 4 Aminophenyl Thio Acetamide Derivatives
Design Principles for Structural Modification
The rational design of 2-[(4-Aminophenyl)thio]acetamide derivatives is guided by established pharmacophoric features and the desire to explore new chemical space. A key strategy involves the application of the active substructure splicing method. nih.gov This approach combines known active fragments from different molecules to create hybrid structures with potentially enhanced or novel biological activities.
For the this compound core, design principles focus on several key areas:
Modification of the Aminophenyl Ring: Alterations to the 4-aminophenyl group can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds. Substituents can be introduced to this ring to probe interactions with specific receptor pockets.
Diversification of the Acetamide (B32628) Linker: The acetamide moiety serves as a crucial linker. Modifications here, such as the introduction of different substituents on the nitrogen or alpha-carbon, can alter the molecule's conformation and spacing between the phenyl and thioether components.
Thioether Manipulation: While the thioether linkage is a defining feature, its replacement or the introduction of substituents on the sulfur atom can be explored to modulate metabolic stability and electronic characteristics.
Incorporation of Bioisosteres: Replacing specific functional groups with bioisosteres—substituents with similar physical or chemical properties—can lead to improved pharmacokinetic or pharmacodynamic profiles.
A central theme in the design of these derivatives is the creation of a diverse library of compounds for biological screening. This allows for a systematic exploration of the structure-activity relationship (SAR), providing insights into the structural requirements for a desired biological effect.
Synthetic Pathways for Diversification of the Acetamide and Aminophenyl Moieties
The synthesis of this compound derivatives allows for considerable diversification of both the acetamide and aminophenyl moieties through multi-step reaction sequences.
A common synthetic route begins with the appropriate aniline (B41778) precursor. For instance, to introduce substituents on the aminophenyl ring, a substituted aniline can be used as the starting material. google.com The amino group of the aniline is often first protected, for example, through acetylation, before subsequent reactions.
Diversification of the Acetamide Moiety:
The acetamide portion of the molecule is typically introduced by reacting the aminophenylthio precursor with a suitable acylating agent. A widely used method involves the reaction with chloroacetyl chloride. tandfonline.comnih.gov This introduces the N-acetyl group with a reactive chloro-substituent. This chloro group can then be displaced by a variety of nucleophiles to introduce diverse functionalities.
For example, reaction with different substituted phenols or thiophenols leads to the formation of N-[4-(benzothiazole-2-yl)phenyl]-2-phenoxyacetamide or N-[4-(benzothiazole-2-yl)phenyl]-2-(phenylthio)acetamide derivatives, respectively. tandfonline.com This approach allows for the introduction of a wide array of aryl and heteroaryl groups.
Diversification of the Aminophenyl Moiety:
Modification of the aminophenyl ring often starts with a substituted 4-nitroaniline. The nitro group can be carried through several synthetic steps before being reduced to the corresponding amine in a later stage. google.com A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C). google.com This strategy allows for the synthesis of derivatives with various substituents on the phenyl ring.
Incorporation of Heterocyclic Ring Systems (e.g., benzothiazole, benzimidazole, thiazole (B1198619), oxadiazole, pyrimidine)
Benzothiazole and Benzimidazole:
The 2-(4-aminophenyl)benzothiazole scaffold is a well-established pharmacophore with recognized antitumor activity. nih.govtandfonline.com Synthetic approaches to these derivatives often involve the condensation of 2-aminothiophenol (B119425) with a substituted 4-aminobenzoic acid, which can be achieved efficiently using microwave irradiation in the presence of polyphosphoric acid. nih.govtandfonline.com The resulting 2-(4-aminophenyl)benzothiazole can then be acylated with chloroacetyl chloride, and the subsequent product can be reacted with various 2-mercapto(benz)imidazole or 2-mercaptobenzothiazole (B37678) derivatives to yield the final compounds. nih.govtandfonline.com
Thiazole:
Thiazole rings are another important heterocyclic system incorporated into this scaffold. The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. researchgate.net In the context of this compound derivatives, a common approach is to synthesize a 2-aminothiazole (B372263) intermediate, which can then be acylated. nih.govnih.gov For example, phenacyl bromides can be reacted with thiourea (B124793) to form 2-amino-4-aryl-thiazoles, which are then acylated with chloroacetyl chloride. nih.gov
Oxadiazole:
Oxadiazole rings, particularly the 1,3,4-oxadiazole (B1194373) isomer, are frequently incorporated as bioisosteres of amide or ester groups. nih.gov A general synthesis of 1,3,4-oxadiazoles involves the cyclization of hydrazides. nih.gov For instance, a hydrazide can be reacted with carbon disulfide in the presence of a base, followed by acidification to yield a 1,3,4-oxadiazole-2-thione. nih.gov This can then be further functionalized. Another approach involves the reaction of amidoximes with nitriles. organic-chemistry.org
Pyrimidine:
Pyrimidine derivatives can be synthesized through various cyclocondensation reactions. nih.govnih.gov For example, a formyl-substituted aminopyrimidine can be condensed with reagents like cyanoacetamide or thiourea to build more complex fused ring systems. nih.gov Another strategy involves the one-pot reaction of functionalized amines with isothiocyanates. nih.gov
The following table summarizes some of the key heterocyclic systems and their general synthetic approaches in the context of this compound derivatives.
| Heterocyclic System | General Synthetic Approach | Key Intermediates |
| Benzothiazole | Condensation of 2-aminothiophenol with a substituted 4-aminobenzoic acid. nih.govtandfonline.com | 2-(4-aminophenyl)benzothiazole nih.govtandfonline.com |
| Benzimidazole | Reaction of an acylated aminophenylthioacetamide with 2-mercaptobenzimidazole (B194830) derivatives. nih.govtandfonline.com | N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide tandfonline.com |
| Thiazole | Hantzsch synthesis: reaction of an α-haloketone with a thioamide. researchgate.net | 2-Amino-4-aryl-thiazoles nih.gov |
| Oxadiazole | Cyclization of hydrazides, often with carbon disulfide or other reagents. nih.gov | N-[2-(2-hydrazinyl-2-oxoethoxy) phenyl] acetamide nih.gov |
| Pyrimidine | Cyclocondensation reactions involving formyl-substituted pyrimidines or isothiocyanates. nih.govnih.gov | 5-Formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione nih.gov |
Theoretical Structure-Activity Relationship (SAR) Modeling based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiolscigroup.us This is achieved by correlating molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, with their observed biological activities.
For this compound derivatives, QSAR studies can provide valuable insights into the structural features that are important for their biological effects. researchgate.net These studies typically involve the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These can include:
Physicochemical descriptors: such as logP (lipophilicity), molecular weight, and molar refractivity.
Topological descriptors: which describe the connectivity of atoms in the molecule.
Electronic descriptors: such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). biolscigroup.us These are often calculated using quantum chemical methods like Density Functional Theory (DFT). biolscigroup.us
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to develop a mathematical equation that relates a subset of the calculated descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is assessed using statistical techniques like cross-validation. biolscigroup.us
A successful QSAR model can be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. For example, a QSAR study on a series of 1,3,4-thiadiazole-2-thione derivatives identified a tetra-parametric model that could effectively predict their carbonic anhydrase IX inhibitory activity. nih.gov
Ligand-Based and Structure-Based Computational Design Methodologies
In addition to QSAR, other computational methodologies are employed in the rational design of this compound derivatives. These can be broadly categorized as ligand-based and structure-based approaches.
Ligand-Based Design:
Ligand-based drug design methods are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the knowledge of molecules that are known to interact with the target. Key techniques include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for biological activity. This model can then be used to search databases for other molecules that fit the pharmacophore.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than traditional QSAR by considering the three-dimensional fields surrounding the molecules.
Structure-Based Design:
When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based drug design methods can be employed. These methods aim to design molecules that can bind to the target with high affinity and selectivity.
Molecular Docking: This is a key technique in structure-based design. It involves computationally predicting the preferred orientation of a ligand when bound to a target protein. nih.gov The results of docking studies can provide insights into the binding mode of a compound and help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. nih.gov This information can then be used to design new derivatives with improved binding affinity. For example, molecular docking studies of thiadiazole-oxadiazole-acetamide derivatives helped to rationalize their elastase inhibitory activity by showing favorable hydrogen bond interactions within the binding pocket. nih.gov
By combining these computational approaches with synthetic chemistry, researchers can accelerate the discovery and optimization of new this compound derivatives with desired biological activities.
Advanced Methodologies for Studying Molecular Recognition and Interactions of 2 4 Aminophenyl Thio Acetamide Scaffolds
In Silico Molecular Docking Studies for Ligand-Receptor Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor), typically a protein. This method provides a static snapshot of the likely binding mode, revealing key intermolecular interactions without assessing the subsequent biological effects.
For scaffolds like 2-[(4-Aminophenyl)thio]acetamide, molecular docking studies are instrumental in understanding how they fit within a protein's binding pocket. The process involves using docking programs, such as AutoDock or Glide, to explore numerous possible conformations of the ligand within the receptor's active site. researchgate.nettaylorandfrancis.com Each conformation is scored based on a function that estimates the binding free energy, with lower energy scores indicating more favorable binding.
Research on related acetamide (B32628) derivatives illustrates this process effectively. For instance, in studies targeting the enzyme caspase-3, derivatives were docked into the protein's crystal structure (PDB ID: 4JJ8). researchgate.net The analysis focuses on identifying specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues lining the binding pocket. The results are often quantified by a binding energy value; for example, a potent derivative might exhibit a binding energy of -29.6 kJ/mol. researchgate.net This energetic value provides a comparative measure of binding strength against other compounds or a known reference drug. researchgate.net The analysis reveals which parts of the scaffold—such as the aminophenyl group or the acetamide moiety—contribute most significantly to the binding, guiding future chemical modifications. The primary goal is to understand the molecular recognition process and the structural basis for affinity. researchgate.net
Table 1: Key Aspects of Molecular Docking Analysis
| Parameter | Description | Example from Related Studies |
|---|---|---|
| Target Protein | The specific protein (e.g., enzyme, receptor) whose binding site is being studied. | Caspase-3 (PDB ID: 4JJ8) researchgate.net |
| Docking Software | The computational algorithm used to predict binding poses. | Glide, AutoDock researchgate.nettaylorandfrancis.com |
| Binding Energy | A calculated score representing the predicted binding affinity of the ligand. | -29.6 kJ/mol researchgate.net |
| Key Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | Hydrogen bonds, van der Waals forces, hydrophobic interactions. nih.gov |
| Binding Pose | The predicted three-dimensional orientation of the ligand within the active site. | Orientation that maximizes favorable interactions with key amino acid residues. nih.gov |
Analysis of Non-Covalent Interactions in Crystal Structures
While docking provides a theoretical model, single-crystal X-ray diffraction provides definitive experimental evidence of a molecule's three-dimensional structure and its intermolecular interactions in the solid state. researchgate.net The analysis of the crystal structure of a this compound derivative would reveal the precise nature of the non-covalent interactions that govern its molecular recognition and crystal packing. These interactions include hydrogen bonding, π-π stacking, and other weaker forces.
Studies on structurally similar thioamides and amides have established the types of interactions that are critical for forming stable crystal lattices. researchgate.net
π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge, contributing to the stability of the crystal packing.
Halogen Bonding: In derivatives where a halogen atom is introduced, halogen bonding (C-X···A, where X is a halogen and A is a Lewis base) can serve as a directional force to control the supramolecular assembly.
C−H···S Interactions: The thioether sulfur atom can act as a weak hydrogen bond acceptor, forming C−H···S interactions that further stabilize the crystal structure. researchgate.net
A detailed analysis of these interactions provides a blueprint of the molecule's recognition preferences, which can be correlated with its physical properties and its potential to interact with biological targets. researchgate.net
Table 2: Potential Non-Covalent Interactions in the this compound Scaffold
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Amide N-H, Amine N-H | Amide C=O, Amine N | Primary driving force for molecular assembly. researchgate.net |
| π-π Stacking | Phenyl Ring π-system | Phenyl Ring π-system | Stabilizes packing through aromatic interactions. |
| C−H···S Bond | Aromatic/Aliphatic C-H | Thioether Sulfur | Provides additional stabilization to the lattice. researchgate.net |
| Halogen Bond | C-X (e.g., C-Br, C-Cl) | O, N, S, or π-system | Directional interaction for crystal engineering (in halogenated derivatives). |
Protein-Ligand Binding Thermodynamics via Computational Methods
To gain a more dynamic and quantitative understanding of binding, computational methods are used to calculate the thermodynamic profile of a ligand-receptor interaction. These approaches go beyond the static picture of molecular docking to evaluate the energetic forces driving the binding event. nih.gov
A key method is the use of molecular dynamics (MD) simulations to calculate the change in heat capacity (ΔCp) upon binding. nih.gov A significant negative ΔCp, often observed in protein-ligand interactions, implies that the binding enthalpy is highly dependent on temperature. nih.gov These calculations can dissect the origins of this heat capacity change, attributing it to factors such as the conformational equilibria of the free ligand in solution and the energetic cost of desolvating the binding site by displacing water molecules. nih.gov
Another powerful technique is the calculation of binding free energy differences (ΔΔGbind) between two closely related ligands. nih.gov This allows researchers to quantify the energetic contribution of a single chemical modification (e.g., adding a methyl group), providing a clear rationale for observed differences in potency and guiding further optimization. The analysis focuses on the key energetic components, such as van der Waals and electrostatic interactions, that are critical for achieving high binding affinity. nih.gov
Ligand Efficiency and Lipophilic Efficiency Analysis for Compound Optimization
In the journey from an initial "hit" compound to a viable "lead" candidate, merely increasing potency is not sufficient. Medicinal chemists use various metrics to ensure that the compound's properties remain within a desirable range. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two such critical parameters. taylorandfrancis.com
Ligand Efficiency (LE): This metric relates the potency of a compound to its size. It is calculated as the binding energy divided by the number of non-hydrogen (heavy) atoms. taylorandfrancis.com A high LE indicates that a compound achieves strong binding with a relatively small and efficient structure. It helps to avoid the problem of "molecular obesity," where potency gains are achieved simply by making the molecule larger. taylorandfrancis.com
Lipophilic Efficiency (LLE): Also known as LipE, this metric assesses the balance between potency and lipophilicity (logP). It is typically calculated as pIC₅₀ (or pKᵢ) minus logP. High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. A high LLE value (typically >5) is desirable, as it indicates that the compound achieves its potency without being excessively greasy. taylorandfrancis.com
Table 3: Key Compound Optimization Metrics
| Metric | Formula | Desired Value | Rationale |
|---|---|---|---|
| Ligand Efficiency (LE) | Binding Energy / Heavy Atom Count | High | Measures the binding contribution per atom, promoting molecular economy. taylorandfrancis.com |
| Lipophilic Efficiency (LLE) | pIC₅₀ - logP | > 5 | Ensures potency is not achieved at the cost of excessive lipophilicity. taylorandfrancis.com |
Research Outlook and Future Directions for 2 4 Aminophenyl Thio Acetamide Chemistry
Emerging Synthetic Methodologies for Complex Analogs
The development of novel and efficient synthetic routes is paramount for exploring the chemical space around the 2-[(4-Aminophenyl)thio]acetamide core. Future research is likely to focus on methodologies that allow for the rapid and diverse synthesis of complex analogs. Key areas of development include:
Advanced Coupling Reactions: While traditional methods often involve the S-alkylation of 4-aminothiophenol (B129426) with a haloacetamide derivative, emerging strategies may employ transition-metal-catalyzed cross-coupling reactions to form the thioether bond, offering greater substrate scope and functional group tolerance.
Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and efficient production of this compound and its derivatives. This methodology allows for precise control over reaction parameters, which can be critical when handling reactive intermediates.
Combinatorial Synthesis: The generation of libraries of diverse analogs can be accelerated through combinatorial approaches. By systematically varying the substituents on the phenyl ring and the acetamide (B32628) nitrogen, researchers can rapidly create a multitude of compounds for screening. For instance, the synthesis of novel thiazole-based derivatives has utilized multi-component reactions to build structural diversity. nih.gov
Biotransformations: The use of enzymes as catalysts in the synthesis of complex molecules is a growing field. Future methodologies may explore enzymatic reactions to introduce chirality or perform specific functional group transformations on the this compound scaffold with high selectivity.
A general synthetic approach for creating derivatives involves the reaction of substituted 2-amino-4-aryl-thiazoles with chloroacetyl chloride to produce N-acylated thiazoles, which contain a reactive electrophilic chloroacetyl group for further modification. nih.gov Another fundamental reaction is the reduction of an aromatic nitro group to form the crucial amino group, a key step in synthesizing the N-(4-aminophenyl) acetamide precursor. researchgate.net
Advancements in Computational Chemistry for Predictive Modeling
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new chemical entities. For the this compound family, in silico methods will be crucial for predicting molecular properties and guiding synthetic efforts.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) will be employed to gain deep insights into the electronic structure, reactivity, and spectroscopic properties of new analogs. DFT calculations can help rationalize reaction outcomes and predict sites of reactivity. researchgate.net For example, studies on related systems have used DFT to analyze structural parameters and vibration frequencies. researchgate.net
Molecular Docking: To explore the potential of these compounds in medicinal chemistry, molecular docking simulations will be essential. These studies predict the binding modes and affinities of this compound derivatives within the active sites of biological targets, such as enzymes or receptors. nih.gov Docking studies on related thiazole (B1198619) derivatives have shown favorable binding affinities at the colchicine (B1669291) binding site of tubulin, highlighting key hydrogen bonding and hydrophobic interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with observed activity, QSAR studies can predict the biological activity of unsynthesized analogs. mdpi.com This allows researchers to prioritize the synthesis of the most promising compounds.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the design phase is critical. Computational models are increasingly used to flag potential liabilities, saving time and resources. nih.gov
| Computational Method | Application for this compound Analogs | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and reaction energetics. | Predicts reactivity, stability, and spectroscopic properties. researchgate.net |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). | Guides the design of analogs with improved target engagement. nih.gov |
| QSAR | Correlating chemical structure with biological activity to predict the potency of new designs. | Prioritizes synthetic targets and refines molecular design. mdpi.com |
| ADMET Prediction | In silico assessment of drug-like properties, including absorption and potential toxicity. | Filters out compounds with unfavorable pharmacokinetic profiles early on. nih.gov |
Exploration of Novel Chemical Reactivity and Transformation Pathways
A deeper understanding of the intrinsic reactivity of the this compound scaffold will open doors to novel chemical transformations and the synthesis of previously inaccessible derivatives.
Functionalization of the Aromatic Ring: Beyond simple substitutions, future work will likely explore more complex C-H activation and functionalization reactions on the aminophenyl ring to introduce diverse substituents that can modulate the compound's properties.
Thioether Oxidation and Derivatization: The thioether linkage is a key functional group that can be oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives may exhibit distinct electronic properties and biological activities.
Amine Group Transformations: The primary aromatic amine is a versatile handle for a wide array of chemical reactions. It can be acylated, alkylated, or converted into a diazonium salt, which can then undergo various coupling reactions (e.g., Sandmeyer, Suzuki) to install new functionalities. The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, for example, showcases transformations involving an amine precursor. researchgate.nettubitak.gov.tr
Acetamide Moiety Modification: The acetamide group can also be a site for chemical modification. Hydrolysis of the amide bond would yield the corresponding carboxylic acid, which could then be used in a variety of coupling reactions to append new chemical entities.
Development of Advanced Spectroscopic and Structural Characterization Techniques
The unambiguous determination of chemical structure is fundamental to all chemical research. While standard techniques are well-established, advancements in analytical instrumentation continue to provide more detailed structural insights.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will continue to be essential for the complete assignment of proton and carbon signals in complex analogs. Furthermore, the use of ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms in the amide and amino groups. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental composition and aiding in the identification of reaction products and impurities. mdpi.comresearchgate.net Analysis of fragmentation patterns can also provide valuable structural clues. researchgate.nettubitak.gov.tr
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net For novel this compound derivatives, obtaining crystal structures is crucial for understanding stereochemistry, conformation, and intermolecular interactions like hydrogen bonding. researchgate.nettubitak.gov.tr
Vibrational Spectroscopy (IR and Raman): FT-IR spectroscopy is routinely used to identify key functional groups, such as N-H, C=O, and C-S bonds. researchgate.net Advanced techniques, potentially coupled with computational predictions, can offer a more detailed analysis of molecular vibrations and conformations. mdpi.comresearchgate.net
| Analytical Technique | Information Provided for this compound Analogs |
|---|---|
| ¹H and ¹³C NMR | Provides information on the chemical environment of hydrogen and carbon atoms, confirming the carbon skeleton and connectivity. mdpi.comresearchgate.net |
| Mass Spectrometry (MS/HRMS) | Determines the molecular weight and elemental composition. Fragmentation patterns help elucidate the structure. researchgate.netresearchgate.net |
| FT-IR Spectroscopy | Identifies characteristic functional groups (e.g., -NH₂, -C=O, amide N-H). researchgate.net |
| Single-Crystal X-ray Diffraction | Provides the precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comresearchgate.net |
| UV-Vis Spectroscopy | Analyzes the electronic transitions within the molecule, providing information about the conjugated system. mdpi.comresearchgate.net |
Design of Next-Generation Molecular Scaffolds Based on the this compound Core
The true potential of the this compound core lies in its utility as a foundational scaffold for the design of next-generation molecules with tailored functions. Its structure combines a flexible thioether linker, a nucleophilic/basic aniline (B41778) moiety, and an amide group capable of acting as both a hydrogen bond donor and acceptor.
Bioisosteric Replacement: Future designs will involve the replacement of key functional groups with bioisosteres to fine-tune properties like potency, selectivity, and metabolic stability. For example, the thioether could be replaced with a sulfoxide, sulfone, or even an ether or methylene (B1212753) group.
Scaffold Hopping: The core structure can inspire the design of entirely new scaffolds that maintain the key pharmacophoric features. For instance, the aminophenyl ring could be replaced with other aromatic or heteroaromatic systems like pyridine (B92270) or pyrimidine. The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family is an example of how a scaffold can be optimized to create potent agents against cancer cells. researchgate.net
Fragment-Based Drug Design (FBDD): The this compound core can be considered a starting point in FBDD. Fragments representing different parts of the molecule can be screened for binding to a biological target, and then grown or linked to build a potent lead compound. The 4-aminopyrazolopyrimidine scaffold is another example of a privileged structure used extensively in the design of kinase inhibitors. nih.gov
Conformationally Restricted Analogs: Introducing cyclic constraints or rigid linkers into the structure can lock the molecule into a specific bioactive conformation. This can lead to increased potency and selectivity by reducing the entropic penalty upon binding to a target.
The continued exploration of the chemistry surrounding this compound and its derivatives holds significant promise. By integrating emerging synthetic methods, advanced computational and analytical techniques, and rational design principles, the scientific community can unlock the full potential of this versatile molecular scaffold.
Q & A
Q. What are the recommended synthetic routes for 2-[(4-Aminophenyl)thio]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution between 4-aminothiophenol and chloroacetamide derivatives under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃. Reaction optimization can include varying temperature (80–120°C), molar ratios (1:1.2–1:1.5), and reaction time (6–12 hours). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitor progress using TLC (Rf ~0.4 in ethyl acetate) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR (400 MHz, DMSO-d6) to confirm the thioether linkage (δ ~3.8 ppm for –SCH2–) and amide protons (δ ~7.5–8.0 ppm). FT-IR should show N–H stretches (~3300 cm⁻¹) and C=O (~1680 cm⁻¹). Mass spectrometry (ESI-MS) can verify molecular weight (MW: 196.28 g/mol). Cross-reference with NIST spectral databases for validation .
Q. What are the storage requirements to maintain compound stability?
Q. How can common impurities be identified and removed during synthesis?
- Methodological Answer : Major impurities include unreacted 4-aminothiophenol (detectable via UV-Vis at 280 nm) and oxidized disulfide byproducts. Use preparative HPLC (gradient elution) or ion-exchange chromatography for removal. Confirm purity (>95%) via HPLC-DAD and elemental analysis (C, H, N, S within ±0.3% of theoretical) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of this compound?
- Methodological Answer : Implement a 2³ factorial design to test variables: temperature (X₁: 80°C vs. 120°C), solvent polarity (X₂: DMF vs. acetonitrile), and catalyst (X₃: K₂CO₃ vs. NaHCO₃). Analyze interactions using ANOVA and response surface methodology (RSM). For example, higher temperatures (120°C) with K₂CO₃ in DMF may maximize yield (>85%) while minimizing disulfide formation .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to map electrostatic potentials (ESP) and HOMO-LUMO gaps. Use software like Gaussian or ORCA to simulate nucleophilic attack sites on the thioether group. Compare with experimental UV-Vis spectra (λmax ~260 nm) to validate electronic transitions .
Q. How can contradictions in NMR data be resolved when characterizing derivatives?
- Methodological Answer : If unexpected peaks arise (e.g., δ ~4.5 ppm suggesting oxidation), conduct 2D NMR (COSY, HSQC) to assign coupling patterns. Cross-check with X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation. Contrast experimental data with NIST reference spectra for consistency .
Q. What in vitro assays evaluate the compound’s antimicrobial potential?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v). Test concentrations (1–128 µg/mL) and measure MIC/MBC. Include positive controls (e.g., ciprofloxacin) and validate via time-kill kinetics .
Q. Which environmental analysis methods detect trace residues of this compound?
- Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI+) in MRM mode (m/z 197 → 154). Use solid-phase extraction (SPE, C18 cartridges) for water samples. Validate recovery rates (70–120%) and LOD/LOQ (0.1–1.0 µg/L). Cross-validate with GC-MS after derivatization (BSTFA) for volatile byproducts .
Q. How does pH affect the compound’s stability in aqueous solutions?
- Methodological Answer :
Conduct accelerated stability studies (25–40°C) across pH 3–9 (buffers: citrate, phosphate, borate). Monitor degradation via HPLC-UV at 0, 7, 14, 30 days. Use Arrhenius kinetics to predict shelf-life. Thioether oxidation is pH-dependent, with maximal stability at pH 6–7. Identify degradation products via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
